![molecular formula C4H9ClFN B2845945 ((1S,2S)-2-Fluorocyclopropyl)methanamine hcl CAS No. 2407485-62-3](/img/structure/B2845945.png)
((1S,2S)-2-Fluorocyclopropyl)methanamine hcl
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Overview
Description
Amines like ((1S,2S)-2-Fluorocyclopropyl)methanamine hcl
are organic compounds that contain a basic nitrogen atom with a lone pair. They are derived from ammonia (NH3) where one or more hydrogen atoms are replaced by substituents such as alkyl or aryl groups .
Synthesis Analysis
The synthesis of amines can be achieved through various methods. One common method is reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent . Another method involves the Leuckart reaction, which is a form of reductive amination that uses formic acid or ammonium formate as the reducing agent .Molecular Structure Analysis
The molecular structure of amines involves a nitrogen atom bonded to hydrogen atoms and/or carbon-containing groups. In the case of((1S,2S)-2-Fluorocyclopropyl)methanamine hcl
, it would involve a cyclopropyl group (a three-membered carbon ring) with a fluorine atom and a methanamine group attached . Chemical Reactions Analysis
Amines can undergo a variety of chemical reactions, including alkylation, acylation, and reactions with nitrous acid. They can also participate in the formation of amides, imines, enamines, and Schiff bases .Physical And Chemical Properties Analysis
The physical and chemical properties of amines depend on their structure. They can exist as gases, liquids, or solids at room temperature. Amines typically have strong, often unpleasant odors, and they can engage in hydrogen bonding, making them more polar and giving them higher boiling points than similarly sized molecules that lack a nitrogen atom .Scientific Research Applications
- Hybrid Organosilane Fibres : Researchers have developed hybrid organosilane fibres containing the (1S,2S)-cyclohexane-1,2-diamine derivative. These fibres exhibit covalent bonding and have been characterized using techniques like FTIR, TGA-FTIR, SEM-EDS, and solid-state NMR. They demonstrate remarkable antibacterial activity against pathogenic strains such as Staphylococcus aureus and Pseudomonas aeruginosa, with over 99.9% inhibition in direct contact compared to controls. Potential applications include wound healing due to their effectiveness against infections .
- (1S,2S,5R)-Diastereomer : The compound’s absolute configuration has been determined, and it plays a crucial role in chiral synthesis. Researchers have designed new HPLC methods for identifying the two stereoisomers, including the clinical candidate AR-15512 .
- Methylal and Sodium Formate : The compound can be used in organic syntheses. For instance, methylal and sodium formate can be obtained from its first distillate. Hydrolysis of methyl formate yields sodium formate, which has applications in various chemical processes .
Antibacterial Materials
Chiral Synthesis
Organic Syntheses
Safety And Hazards
Future Directions
The field of amine synthesis is a vibrant area of research, with new methods and applications being developed regularly. Recent advancements in the synthesis of amines involve simple and inexpensive methods using readily available raw materials . These advancements could lead to more efficient and sustainable production methods for amines in the future.
properties
IUPAC Name |
[(1S,2S)-2-fluorocyclopropyl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FN.ClH/c5-4-1-3(4)2-6;/h3-4H,1-2,6H2;1H/t3-,4-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMRWDMRPODKRO-MMALYQPHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1F)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]1F)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
((1S,2S)-2-Fluorocyclopropyl)methanamine hcl |
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